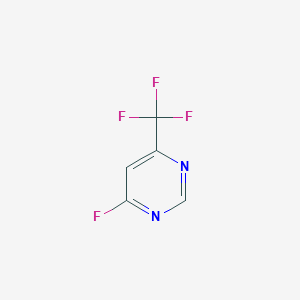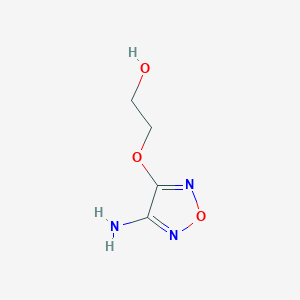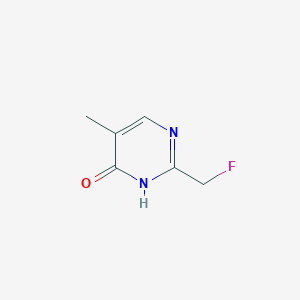![molecular formula C7H7N3O B13112018 1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol CAS No. 205926-59-6](/img/structure/B13112018.png)
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol can be synthesized through various methods. One common approach involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Another method involves the Gould–Jacobs reaction, which includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . This reaction is particularly useful for synthesizing pyrido[2,3-d]pyrimidin-5-ones but can be adapted for the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反应分析
Types of Reactions
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrido[2,3-d]pyrimidin-4-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include various pyrido[2,3-d]pyrimidin-4-one derivatives, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines .
科学研究应用
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in its oxidation state and biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound with variations in its substitution pattern and biological properties.
Pyrazolo[3,4-d]pyrimidine: This compound features a different fused ring system and exhibits distinct biological activities.
The uniqueness of this compound lies in its specific biological activities and the ease with which it can be synthesized using environmentally friendly methods .
属性
CAS 编号 |
205926-59-6 |
|---|---|
分子式 |
C7H7N3O |
分子量 |
149.15 g/mol |
IUPAC 名称 |
1,4-dihydropyrido[2,3-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4,7,11H,(H,8,9,10) |
InChI 键 |
DYGFZYIDNISMBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC=NC2O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



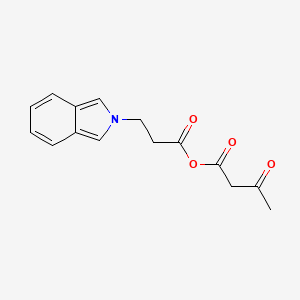
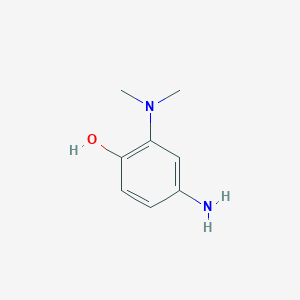
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
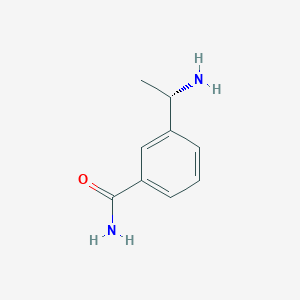
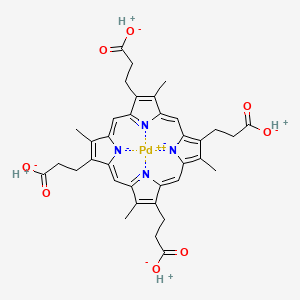
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
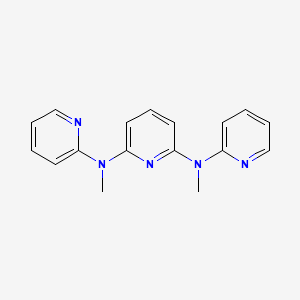
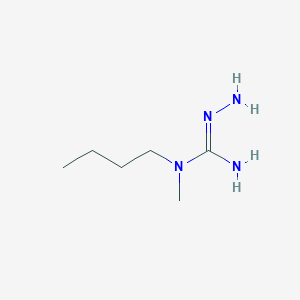
![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)
